molecular formula C16H13Cl2NO4 B4070085 2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzoic acid

2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzoic acid

Cat. No.: B4070085
M. Wt: 354.2 g/mol
InChI Key: BVNQTSPGNFZXRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzoic acid is an organic compound known for its unique structure and properties It is characterized by the presence of a dichlorophenoxy group attached to a propanoyl moiety, which is further linked to an amino benzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require a base such as triethylamine or potassium carbonate to facilitate the esterification process . The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to efficient and scalable production. The use of catalysts and optimized reaction conditions further enhances the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions typically result in various substituted phenoxy derivatives.

Scientific Research Applications

2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The dichlorophenoxy group is known to disrupt cellular processes by inhibiting key enzymes involved in metabolic pathways. This inhibition can lead to the accumulation of toxic intermediates, ultimately causing cell death. The compound’s ability to interfere with enzyme activity makes it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)propanoic acid: This compound shares a similar structure but lacks the amino benzoic acid group.

    2,4-dichlorophenoxyacetic acid: Another related compound, commonly used as a herbicide.

Uniqueness

2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzoic acid is unique due to the presence of both the dichlorophenoxy and amino benzoic acid groups. This combination imparts distinct chemical and biological properties, making it more versatile in various applications compared to its similar counterparts .

Properties

IUPAC Name

2-[2-(2,4-dichlorophenoxy)propanoylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO4/c1-9(23-14-7-6-10(17)8-12(14)18)15(20)19-13-5-3-2-4-11(13)16(21)22/h2-9H,1H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVNQTSPGNFZXRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1C(=O)O)OC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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